Chloroacetaldehyde dimethyl acetal
Description
Nomenclature and Chemical Identity
The precise identification and naming of a chemical compound are fundamental in scientific discourse. This section outlines the systematic naming conventions, common synonyms, and various identifiers for chloroacetaldehyde (B151913) dimethyl acetal (B89532).
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for chloroacetaldehyde dimethyl acetal is 2-chloro-1,1-dimethoxyethane . nih.govfishersci.cathermofisher.com This name is derived from the parent alkane chain, ethane, with a chlorine atom at the second position and two methoxy (B1213986) groups at the first position.
In scientific literature and commercial contexts, this compound is known by several other names and abbreviations. These include:
Chloroacetaldehyde, dimethyl acetal nih.gov
Dimethyl chloroacetal nih.govanshulchemicals.comchemicalbook.com
CADMA chemicalbook.comsigmaaldrich.com
2-Chloroacetaldehyde dimethyl acetal nih.govchemicalbook.com
1-Chloro-2,2-dimethoxyethane nih.govfishersci.ca
Dimethylchloroacetal fishersci.caanshulchemicals.comchemicalbook.com
For unambiguous identification in databases and regulatory frameworks, a set of unique identifiers is assigned to this compound. The most prominent of these is the CAS Registry Number.
| Identifier | Value |
| CAS Registry Number | 97-97-2 nih.govanshulchemicals.comchemicalbook.com |
| PubChem CID | 60986 nih.gov |
| EINECS | 202-624-0 nih.govanshulchemicals.com |
| Molecular Formula | C4H9ClO2 fishersci.caanshulchemicals.comchemicalbook.com |
| InChI | InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 nih.gov |
| InChIKey | CRZJPEIBPQWDGJ-UHFFFAOYSA-N fishersci.cathermofisher.comchemicalbook.com |
| SMILES | COC(CCl)OC nih.govfishersci.cathermofisher.com |
Historical Context and Evolution of Research
The synthesis of chloroacetaldehyde acetals has been a subject of study for many decades. Early methods involved the chlorination of vinyl compounds in an alcoholic medium. google.com For instance, the reaction of vinyl chloride with chlorine and an alcohol was a known route, though it often resulted in significant amounts of byproducts like 1,1,2-trichloroethane, which proved difficult to separate from the desired product due to their similar boiling points. google.com
A notable advancement in the preparation of this compound came with the use of vinyl acetate (B1210297) as a starting material. Research published in the Journal of the American Chemical Society in 1939 by E.M. Filachione detailed processes for creating such acetals. google.comgoogle.com Subsequent patents, such as U.S. Patents 2,330,570 and 2,411,826, further elaborated on these synthetic pathways. google.comgoogle.com These early methods typically involved isolating the acetal from the reaction mixture by adding water and extracting the product with a water-immiscible solvent like ether, chloroform, or benzene. google.comgoogle.com
Over time, processes were refined to improve yield and purity. An improved method involves the reaction of vinyl acetate and chlorine in stoichiometric amounts in the presence of excess methanol (B129727). google.comgoogle.com This process includes distilling off low-boiling fractions and neutralizing the residue with alkaline earth metal oxides or carbonates to achieve a cleaner separation and higher yields of over 90%. google.comgoogle.com More recent innovations in the preparation method include the use of a step-by-step feeding one-pot boiling method with the addition of a polymerization inhibition inducing agent to maximize the yield and purity of the final product. patsnap.com
Significance and Broad Relevance in Chemical Sciences
This compound is a versatile and important building block in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and specialty chemicals. anshulchemicals.comhdinresearch.com Its utility stems from its nature as a protected form of chloroacetaldehyde, which is a highly reactive and electrophilic compound. wikipedia.org The acetal group provides stability and better handling characteristics, and it can be easily hydrolyzed under acidic conditions to release the reactive chloroacetaldehyde when needed for a subsequent reaction. wikipedia.org
In the pharmaceutical industry, it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). anshulchemicals.compharmacompass.com It is particularly crucial in the formation of heterocyclic compounds such as imidazoles and pyrazoles. anshulchemicals.com The bifunctional nature of the parent compound, chloroacetaldehyde, makes it a precursor to a wide range of pharmaceuticals, including altizide, polythiazide, brotizolam, and ciclotizolam. wikipedia.org
The agrochemical sector also relies on this compound as an intermediate for manufacturing herbicides and fungicides. anshulchemicals.com Its role is to contribute to the selective biological activity in crop protection products. anshulchemicals.com Furthermore, it finds use in the production of dyes, perfumes, and specialty polymers. anshulchemicals.com In a laboratory setting, it is a valuable reagent for creating experimental compounds and in reactions that require a masked aldehyde. anshulchemicals.com The global market for this compound is projected to grow, driven by its increasing use in agriculture and pharmaceutical research. hdinresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059157 | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-97-2 | |
| Record name | Chloroacetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1-dimethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1-dimethoxyethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KPA4H9T18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies for Chloroacetaldehyde Dimethyl Acetal
Established Synthetic Pathways
The following sections detail the established industrial processes for synthesizing chloroacetaldehyde (B151913) dimethyl acetal (B89532).
A widely employed method for the synthesis of chloroacetaldehyde dimethyl acetal involves the reaction of vinyl acetate (B1210297) and chlorine in a methanolic solution. epo.orggoogle.com This process is recognized for its efficiency and high yields. google.comgoogle.com The reaction proceeds by introducing chlorine and vinyl acetate into an excess of methanol (B129727). epo.org
For optimal results, vinyl acetate and chlorine are typically used in stoichiometric amounts. google.comgoogle.comgoogle.com In a representative procedure, equimolar quantities of vinyl acetate and chlorine are introduced simultaneously into the methanol solvent. google.comgoogle.com This precise control over the reactant ratios is crucial for maximizing the conversion to the desired product and minimizing the formation of byproducts. patsnap.com
Table 1: Stoichiometric Ratios for this compound Synthesis
| Reactant | Molar Ratio |
| Vinyl Acetate | 1 |
| Chlorine | 1 |
| Methanol | Excess |
Maintaining a low reaction temperature, specifically below 20°C, is a critical parameter in this synthetic pathway. epo.orggoogle.com The reaction is typically conducted with cooling, often in an ice-water bath, to keep the temperature within the range of -15°C to 5°C, and more specifically between 0°C and 2°C in some protocols. google.comgoogle.compatsnap.com This temperature control is essential to prevent undesirable side reactions and ensure the selective formation of this compound. google.com
Methanol serves a dual purpose in this synthesis, acting as both a reactant and the solvent. google.comgoogle.com An excess of methanol is used to ensure the complete conversion of the intermediate species to the final acetal product. epo.org The crude product is formed in a batch reactor that has been pre-charged with an excess of methanol. epo.org This approach facilitates the reaction and simplifies the initial work-up procedure. google.comgoogle.com
An alternative synthetic route to this compound involves the direct acetalization of aqueous chloroacetaldehyde solutions. google.comjustia.com This method provides a way to produce the acetal from a readily available starting material. justia.com The process is carried out in the presence of the alcohol for acetalization and an acid catalyst. google.comjustia.com
A key feature of this method is the removal of water from the reaction mixture through azeotropic distillation, which is facilitated by the use of a halogenated solvent. google.comjustia.com Trichloromethane is a particularly preferred solvent for this purpose. google.comjustia.com This technique allows for the efficient removal of water, driving the equilibrium towards the formation of the acetal, even when using low-boiling alcohols like methanol. google.com The process is effective for aqueous chloroacetaldehyde solutions with a concentration ranging from 5% to 70% by weight, with a preference for 30% to 50% by weight. google.comjustia.com
Acetalization of Aqueous Chloroacetaldehyde Solutions
Acid Catalysis (e.g., p-Toluenesulfonic Acid, Phosphoric Acid, Sulfuric Acid, Dowex® resins)
The formation of this compound from an aqueous chloroacetaldehyde solution and methanol is effectively catalyzed by acids. google.comjustia.com This process typically involves the azeotropic removal of water to drive the reaction to completion. google.comjustia.com Common acid catalysts employed include p-toluenesulfonic acid, phosphoric acid, and sulfuric acid. google.comjustia.com
Solid acid catalysts, such as strong acid ion exchange resins like Dowex®, are also utilized. google.comjustia.com These resins offer the advantage of being easily separated from the reaction mixture by filtration. The amount of acid catalyst used is generally in the range of 0.01 to 2 mol% based on the chloroacetaldehyde. google.comjustia.com
A typical procedure involves heating a two-phase mixture of an aqueous chloroacetaldehyde solution, methanol, a solvent like trichloromethane, and the acid catalyst under reflux with a water separator. google.comjustia.com The reaction is continued until no more water separates from the mixture. google.comjustia.com
Table 1: Examples of Acid-Catalyzed Synthesis of this compound
| Reactants | Catalyst | Solvent | Conditions | Reference |
| 45% aqueous chloroacetaldehyde solution, methanol | p-Toluenesulfonic acid | Trichloromethane | Reflux with water separation | google.com |
| This compound, 1,4-butanediol (B3395766) | Dowex 50 resin | None | 115°C, nitrogen blanket |
Preparation from Chloroacetaldehyde Hemihydrate or other Chloroacetaldehyde Derivatives
Historically, the synthesis of chloroacetaldehyde acetals started from chloroacetaldehyde hemihydrate. google.comjustia.com However, this starting material is difficult to prepare and can be hazardous to handle due to its potential for decomposition. google.comjustia.com
Anhydrous chloroacetaldehyde, which can be prepared from the hydrate (B1144303) by azeotropic distillation, readily polymerizes, making its direct use challenging. wikipedia.orgcore.ac.uk Consequently, using more stable derivatives like the hemihydrate or generating the acetal directly from an aqueous solution of chloroacetaldehyde is often preferred. wikipedia.orggoogle.comjustia.com
Another significant route involves the reaction of vinyl acetate with chlorine in the presence of excess methanol. google.comchemicalbook.comepo.org This method can produce this compound in high yields. google.comgoogle.comjustia.com The reaction is typically carried out at low temperatures (e.g., 0-2°C). chemicalbook.com
Emerging and Green Chemistry Approaches in Synthesis
Recent developments in the synthesis of this compound have focused on improving efficiency and sustainability.
Development of Sustainable and Efficient Synthesis Methods
Efforts are being made to develop cleaner and more resource-efficient methods for producing chloroacetaldehyde acetals. justia.com One approach involves the use of a semi-continuous process where reactants are fed into a column reactor, which can improve control over reaction conditions and potentially increase yield. epo.org
Focus on Cleaner Synthesis Methods and Resource Utilization
The goal is to provide processes that are not only high-yielding and produce a pure product but are also simpler and more environmentally friendly. justia.com This includes minimizing the use of hazardous solvents and developing methods for easier product separation and purification. google.comgoogle.comjustia.com For instance, processes that avoid the addition of water and water-immiscible organic solvents during workup are being explored. google.comgoogle.comjustia.com
Purification and Characterization of Synthetic Products
After synthesis, the crude this compound must be purified. The most common method of purification is fractional distillation under reduced pressure. google.comgoogle.com Before distillation, the acid catalyst is typically neutralized to prevent decomposition of the product. google.comjustia.com
The purity and identity of the final product are confirmed through various analytical techniques. Gas chromatography (GC) is frequently used to determine the assay of the product. epo.orgsigmaaldrich.com The structure of the compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and by elemental analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H9ClO2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 124.57 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 128-130 °C | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.094 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.415 | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 97-97-2 | sigmaaldrich.comsigmaaldrich.com |
Synthetic Methodologies for this compound: Purification and Confirmation
Following the synthesis of this compound, a crucial intermediate in the production of pharmaceuticals and other specialty chemicals, rigorous purification and analytical confirmation are required to ensure the product's quality and structural integrity. These downstream processes typically involve fractional distillation for purification, chromatographic techniques for monitoring reaction completion, and spectroscopic analysis for structural verification.
1 Fractional Distillation Techniques
Fractional distillation is the primary method for purifying crude this compound, separating it from by-products, unreacted starting materials, and solvents. The process exploits the different boiling points of the components in the reaction mixture.
In typical synthesis procedures, such as the reaction of vinyl acetate and chlorine in methanol, a preliminary distillation may be performed to remove low-boiling constituents. nist.govfda.gov These low-boiling fractions, which distill at temperatures up to 60°C at atmospheric pressure, primarily consist of by-products like methyl acetate and any excess methanol. nist.gov Removing these components first is advantageous as it also eliminates most of the hydrogen chloride by-product, which can otherwise degrade the acid-sensitive this compound. nist.gov
After the initial removal of low-boilers and neutralization of the reaction mixture, the resulting organic layer is subjected to fractional distillation, often under reduced pressure, to isolate the pure product. nist.govfda.gov This purification step is capable of yielding this compound with a purity exceeding 99%. The distillation is carefully controlled, with different fractions being collected. An initial fraction, or forerunner, will contain residual low-boiling impurities, followed by an intermediate fraction containing a mix of the product and other components, before the main fraction of pure this compound is collected.
The efficiency of this separation is often enhanced by using specialized distillation columns, such as a Vigreux column or an Oldershaw column, which provide a large surface area for repeated vaporization-condensation cycles, leading to a more precise separation of liquids with close boiling points.
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value |
|---|---|
| Boiling Point (atmospheric pressure) | 128-130 °C |
| Boiling Point (reduced pressure) | 55 °C at 50 mmHg |
| Density (at 25 °C) | 1.094 g/mL |
| Refractive Index (n20/D) | 1.415 |
This table contains compiled data from various sources.
2 Monitoring Reaction Progress (e.g., Gas Chromatography)
To ensure the synthesis reaction has reached completion and to determine the yield of the crude product before purification, the reaction progress is closely monitored. Gas chromatography (GC) is the predominant analytical technique employed for this purpose.
Samples can be taken from the reaction mixture at various time points and analyzed by GC. In one documented procedure involving a related synthesis, samples from the distillate were analyzed using a gas chromatograph equipped with a dimethyl silicon column. This analysis allows for the quantitative determination of the concentration of reactants, intermediates, and the final product.
GC analysis is instrumental in confirming the conversion rate of reactants to this compound, with reported conversions reaching over 84%. Furthermore, after neutralization and phase separation, GC analysis of the organic layer provides an accurate measure of the crude product yield, which can be over 95%, before the final purification by distillation. The purity of the final product is also confirmed by GC, with assays regularly showing a purity of ≥99.0%.
3 Spectroscopic Confirmation (e.g., Proton NMR, Elemental Analysis)
Following purification, the definitive confirmation of the chemical structure of this compound is achieved through spectroscopic methods, primarily Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and elemental analysis. These techniques verify that the desired molecular structure has been obtained and that the sample is free from significant impurities.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the connectivity and chemical environment of the different proton groups. For this compound (ClCH₂CH(OCH₃)₂), the spectrum is expected to show three distinct signals:
A doublet for the two protons of the chloromethyl group (ClCH₂-).
A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).
A triplet for the single proton of the acetal group (-CH(O)₂).
The integration of these signals corresponds to the number of protons in each group (2H, 6H, and 1H, respectively), and their splitting patterns (doublet, singlet, triplet) confirm the adjacent proton environments, providing unambiguous structural validation.
Elemental Analysis provides the percentage composition of each element (Carbon, Hydrogen, Chlorine) in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₄H₉ClO₂. A close match between the found and calculated values confirms the elemental composition of the synthesized product.
Table 2: Spectroscopic and Analytical Confirmation Data for this compound
| Analysis Type | Data |
|---|---|
| Molecular Formula | C₄H₉ClO₂ |
| Molecular Weight | 124.57 g/mol |
| ¹H NMR | The structure is confirmed by proton NMR spectroscopy. |
| Elemental Analysis | The elemental composition is confirmed by comparing experimental results to calculated values. |
| Calculated %C | 38.58% |
| Calculated %H | 7.28% |
| Calculated %Cl | 28.46% |
This table summarizes the types of data used for spectroscopic confirmation.
Iii. Reaction Mechanisms and Chemical Transformations Involving Chloroacetaldehyde Dimethyl Acetal
Fundamental Reaction Types
The primary reaction pathways for chloroacetaldehyde (B151913) dimethyl acetal (B89532) involve nucleophilic addition and substitution reactions. These transformations are key to its application in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. anshulchemicals.com
While the acetal itself is generally stable to nucleophiles, the in situ generation of the parent aldehyde, chloroacetaldehyde, through hydrolysis allows for subsequent nucleophilic addition. wikipedia.org Aldehydes and ketones are inherently susceptible to nucleophilic attack at the carbonyl carbon. pressbooks.pub The general mechanism involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate can then be protonated to yield an alcohol.
In the context of chloroacetaldehyde generated from its dimethyl acetal, this reactivity is harnessed in various synthetic applications. For instance, the reaction with alcohols to form acetals is a reversible process. libretexts.org
The presence of a chlorine atom in chloroacetaldehyde dimethyl acetal allows for nucleophilic substitution reactions. This is a key feature in its use as a building block in organic synthesis. anshulchemicals.com For example, it can be used to introduce the 2,2-dimethoxyethyl group into various molecules.
Hydrolysis and Acetal Chemistry
A crucial aspect of the chemistry of this compound is the hydrolysis of the acetal group to regenerate the parent aldehyde, chloroacetaldehyde. This process is typically catalyzed by acid. wikipedia.orgresearchgate.net
The hydrolysis of this compound in the presence of an acid catalyst yields chloroacetaldehyde and two equivalents of methanol (B129727). wikipedia.org This reaction is fundamental to its role as a protected aldehyde, as it allows for the controlled release of the more reactive aldehyde when needed for a subsequent reaction. wikipedia.orgresearchgate.net
The acid-catalyzed hydrolysis of an acetal proceeds through a well-established multi-step mechanism. pearson.comchemistrysteps.com
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst. pearson.comchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol).
Formation of an Oxonium Ion: The protonated alkoxy group departs as a molecule of alcohol, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. pearson.comchemistrysteps.com This results in the formation of a protonated hemiacetal.
Deprotonation: A water molecule removes a proton from the newly added hydroxyl group, yielding a neutral hemiacetal. pearson.com
Protonation of the Second Alkoxy Group: The remaining alkoxy group of the hemiacetal is then protonated by the acid catalyst.
Elimination of the Second Alcohol Molecule: The protonated alkoxy group is eliminated as a second molecule of alcohol, forming a protonated aldehyde.
Final Deprotonation: Finally, a water molecule deprotonates the carbonyl oxygen to regenerate the aldehyde and the acid catalyst.
This entire process is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. libretexts.org
The hydrolysis of this compound is typically carried out in the presence of an aqueous acid. wikipedia.orgresearchgate.net The use of a large excess of water helps to drive the equilibrium towards the formation of the aldehyde. chemistrysteps.com Various acid catalysts can be employed, including mineral acids and solid acid catalysts like Amberlyst-15. researchgate.net
Role as a "Less Reactive" Chloroacetaldehyde Derivative
Chloroacetaldehyde is a highly reactive and electrophilic compound. wikipedia.org In its anhydrous form, it is prone to polymerization, and it readily hydrates in the presence of water. wikipedia.org This high reactivity can be problematic in multi-step syntheses. This compound, on the other hand, is a more stable, "protected" form of chloroacetaldehyde. valeshvarbiotech.com The acetal group is relatively stable under neutral and basic conditions but can be easily hydrolyzed under acidic conditions to generate chloroacetaldehyde in situ. wikipedia.orgechemi.com This allows for the controlled release of the reactive aldehyde, which can then immediately participate in the desired reaction, minimizing side reactions like polymerization. wikipedia.org This strategy is particularly useful in the synthesis of pharmaceuticals and other fine chemicals where purity and yield are critical. valeshvarbiotech.comguidechem.com
Cyclization and Heterocycle Formation
As a bifunctional molecule, chloroacetaldehyde and its derivatives are key building blocks for a wide array of heterocyclic compounds. wikipedia.orgnih.gov The presence of both a reactive carbonyl (or its acetal precursor) and a chlorine atom allows for the formation of various ring systems. chemcess.com
This compound is a precursor in the synthesis of numerous heterocyclic systems, including thiazoles, imidazoles, furans, and pyrans. wikipedia.orggoogle.com Its ability to undergo cyclization reactions with various nucleophiles makes it an invaluable tool in synthetic organic chemistry.
A prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis. The reaction with thiourea (B124793) and its derivatives leads to the formation of 2-aminothiazoles. wikipedia.orgchemcess.com This reaction is historically significant as it was used in the production of sulfathiazole, an early sulfa drug. wikipedia.org The reaction proceeds smoothly, and using the acetal form of chloroacetaldehyde can be advantageous as it is less volatile and more stable than the free aldehyde. sciencemadness.org The reaction is typically carried out in the presence of an acid catalyst, which facilitates the in-situ generation of chloroacetaldehyde from the acetal. sciencemadness.orggoogle.com The use of chloroacetaldehyde acetals in this synthesis often results in a more controlled reaction and higher yields compared to using reagents like 1,2-dichloroethyl acetate (B1210297), which can react violently. google.comgoogleapis.com
Table 1: Synthesis of Aminothiazoles
| Reactant 1 | Reactant 2 | Product | Significance |
|---|---|---|---|
| This compound | Thiourea | 2-Aminothiazole (B372263) | Intermediate for pharmaceuticals and dyes. chemcess.com |
The reaction of chloroacetaldehyde (often generated in situ from its acetal) with methyl acetoacetate (B1235776) results in a cyclocondensation reaction to yield 2-methyl-3-carbomethoxyfuran. chemcess.com This furan (B31954) derivative has applications as a seed disinfectant. chemcess.com This transformation highlights the utility of chloroacetaldehyde derivatives in constructing five-membered heterocyclic rings with specific substitution patterns.
Table 2: Furan Synthesis
| Reactant 1 | Reactant 2 | Product | Application |
|---|
This compound is a key starting material in a multi-step synthesis of 2-methylene-1,3-dithiolane. The first step involves the reaction of this compound with 1,2-ethanedithiol (B43112) in the presence of concentrated hydrochloric acid to form 2-chloromethyl-1,3-dithiolane. orgsyn.org This intermediate is then subjected to dehydrohalogenation to yield the final product, 2-methylene-1,3-dithiolane. orgsyn.org This synthesis provides a simpler and higher-yielding alternative to previous methods. orgsyn.org
Table 3: Dithiolane Synthesis
| Reactant | Intermediate | Product |
|---|
Building Block for Heterocycles (e.g., Thiazoles, Imidazoles, Furans, Pyrans)
Other Significant Transformation Pathways
Beyond its role in heterocycle synthesis, this compound undergoes other important chemical transformations. For instance, it reacts with sodium methoxide (B1231860) to produce 1,1,2-trimethoxyethane (B50907), which is a valuable pharmaceutical intermediate. chemcess.com Additionally, it can be used to introduce O-(2,2-dimethoxyethyl) groups into polysaccharides like amylose (B160209) and dextran. sigmaaldrich.com Another notable transformation is its use in the synthesis of ethoxyacetylide. sigmaaldrich.com
Introduction of O-(2,2-dimethoxyethyl) groups into Polysaccharides (e.g., Amylose, Dextran, β-D-glucan)
The functionalization of polysaccharides with O-(2,2-dimethoxyethyl) groups is a significant chemical modification that introduces a latent aldehyde functionality. This transformation is typically achieved through an etherification reaction where the hydroxyl groups of the polysaccharide react with this compound.
The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the hydroxyl groups of the polysaccharide, making them more nucleophilic. nsf.gov The resulting alkoxide ions then displace the chloride ion from this compound in a Williamson ether synthesis. A recent approach has been to functionalize hydroxyethyl (B10761427) cellulose (B213188) (HEC) with an acetal moiety, which is a precursor to reactive aldehyde groups, through an acid hydrolysis while maintaining the polysaccharide structure. nsf.gov
This modification is particularly useful for creating polysaccharides with aldehyde groups, which can then be used in further reactions, such as cross-linking to form hydrogels. nsf.gov The introduction of aldehyde functionalities is often achieved by the periodate (B1199274) oxidation of vicinal diols, which can lead to ring-opening and a decrease in the degree of polymerization. nsf.gov The use of this compound provides an alternative route that can preserve the structural integrity of the polysaccharide backbone. nsf.gov
The degree of substitution, which is the average number of hydroxyl groups substituted per monosaccharide unit, can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time.
Table 1: Reaction Conditions for the Synthesis of HEC-Acetal
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | 70 °C |
| Reaction Time | 48 h |
| Base | NaOH |
| Catalyst | NaI |
Data sourced from a study on the functionalization of hydroxyethyl cellulose. nsf.gov
Formation of 1,1,2-trimethoxyethane by Reaction with Sodium Methoxide
This compound reacts with sodium methoxide to yield 1,1,2-trimethoxyethane. chemcess.com This reaction is a nucleophilic substitution where the methoxide ion (CH₃O⁻), a strong nucleophile, displaces the chlorine atom on the this compound molecule.
The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the carbon atom bearing the chlorine atom, leading to the formation of a transition state and subsequent inversion of configuration if the carbon were chiral. The products of this reaction are 1,1,2-trimethoxyethane and sodium chloride.
This transformation is a key step in the synthesis of various organic compounds and is particularly noted as a method to produce a pharmaceutical intermediate. chemcess.com
Reactant in the Synthesis of Ketenes (e.g., Ketene (B1206846) Dimethyl Acetal, Ethoxyacetylide)
This compound is a precursor in the synthesis of ketene acetals, such as ketene dimethyl acetal. One common method involves the dehydrochlorination of this compound.
In a related synthesis, this compound can be used to prepare 2-chloromethyl-1,3-dioxepane through an acetal exchange reaction with 1,4-butanediol (B3395766) in the presence of an acid catalyst. googleapis.com This intermediate can then undergo dehydrochlorination to yield 2-methylene-1,3-dioxepane, a cyclic ketene acetal. googleapis.com
The dehydrochlorination step is typically achieved by treatment with a strong base, such as potassium tert-butoxide or an alkali metal hydroxide like potassium hydroxide in a non-reactive alcohol like 2-butanol. googleapis.comorgsyn.org The choice of base and solvent is crucial to favor the elimination reaction over substitution.
Table 2: Reagents for the Synthesis of 2-methylene-1,3-dioxepane
| Reactant/Reagent | Function |
|---|---|
| This compound | Starting Material |
| 1,4-butanediol | Reactant for Acetal Exchange |
| Acid Catalyst (e.g., Dowex 50 resin) | Catalyst for Acetal Exchange |
| Potassium Hydroxide | Base for Dehydrochlorination |
| 2-Butanol | Non-reactive Solvent |
Data compiled from a patented synthesis process. googleapis.com
Reaction with Hydroxythiol to form Hydroxy Acetal
This compound can react with compounds containing both a hydroxyl and a thiol group (hydroxythiols). In this reaction, the nucleophilic thiol group is generally more reactive towards the electrophilic carbon bearing the chlorine atom than the hydroxyl group.
This leads to a selective nucleophilic substitution of the chlorine atom by the sulfur atom of the hydroxythiol, forming a new carbon-sulfur bond. The acetal group typically remains intact under these conditions. The resulting product is a hydroxy acetal containing a thioether linkage. The specifics of the reaction, including the need for a base to deprotonate the thiol, would depend on the pKa of the thiol and the reaction conditions.
This type of reaction is valuable for the synthesis of molecules that incorporate both ether and thioether functionalities, which are of interest in various areas of chemistry, including materials science and medicinal chemistry.
Iv. Applications in Advanced Organic Synthesis and Medicinal Chemistry
Agrochemical and Pesticide Development
Chloroacetaldehyde (B151913) dimethyl acetal (B89532) is an important intermediate in the agrochemical industry, contributing to the synthesis of various pesticides and herbicides. nih.gov Its reactivity allows for the construction of the heterocyclic cores found in many active agrochemical compounds. digitellinc.com
One notable example is its use in the synthesis of the herbicide Buthidazole . digitellinc.com Buthidazole is a urea-based herbicide used for selective weed control in various crops. The synthesis involves the reaction of chloroacetaldehyde dimethyl acetal with thiourea (B124793) to form a 2-aminothiazole (B372263) intermediate, which is a key step in building the final herbicide molecule. nih.gov
Intermediate in Pesticide Production (e.g., Buthidazole)
This compound is a key building block in the production of certain pesticides. wacker.com One notable example is its use in the synthesis of Buthidazole, a herbicide. The acetal serves as a precursor, contributing to the final chemical structure and biological activity of the pesticide, which is designed for selective crop protection. wacker.comanshulchemicals.com The use of the dimethyl acetal derivative provides a more stable and manageable way to introduce the chloroacetaldehyde moiety into the target molecule during the manufacturing process. anshulchemicals.com
Development of Seed Disinfectants (e.g., 2-methyl-3-carbomethoxyfuran)
In the realm of agricultural chemicals, this compound is utilized in the creation of seed disinfectants. A specific application is the synthesis of 2-methyl-3-carbomethoxyfuran. This compound is produced through the cyclocondensation of chloroacetaldehyde (derived from its acetal form) with methyl acetoacetate (B1235776). chemcess.com This process highlights the role of this compound as a starting material for constructing heterocyclic compounds with specific biocidal properties. chemcess.com
Plant Growth Regulators and Cotton Defoliants (e.g., 5-chlorothiadiazole)
The versatility of this compound extends to the production of plant growth regulators and cotton defoliants. For instance, it is a precursor in the synthesis of 5-chlorothiadiazole. chemcess.com The synthesis involves the reaction of chloroacetaldehyde with carboethoxyhydrazine, followed by cyclization with thionyl chloride to yield the final product. chemcess.com This application underscores the importance of chloroacetaldehyde and its derivatives as foundational materials for a range of agricultural chemicals. chemcess.comgoogle.comgoogle.com
Fragrance and Aroma Chemical Production
This compound also finds application as an intermediate in the synthesis of fragrance and aroma chemicals. chemcess.comgoogle.comgoogle.com It is used as a building block for creating terpene acetals and other specialty chemicals that contribute to the scent profiles of various products. wacker.comanshulchemicals.com For example, it can be reacted with alcohols like citronellol (B86348) and geraniol/nerol to produce their respective oxyacetaldehyde dimethyl acetals, which are valuable in the fragrance industry. google.com
Role in Enzymatic and Biological Studies
Beyond its industrial applications, this compound plays a significant role in scientific research, particularly in the study of enzymatic processes and metabolic pathways.
Researchers have used this compound to investigate the enzymes involved in the activation and transformation of vinyl chloride. sigmaaldrich.com Vinyl chloride is metabolized in the liver to the highly reactive chloroethylene oxide, which then rapidly rearranges to chloroacetaldehyde. wikipedia.orgnih.gov Studying the enzymes that act on chloroacetaldehyde and its precursors helps to understand the mechanisms of vinyl chloride's toxicity. nih.gov
Table 1: Research on Enzymatic Activation and Transformation of Vinyl Chloride
| Research Area | Key Findings |
| Metabolite Identification | Chloroacetaldehyde is a major reactive metabolite of vinyl chloride. nih.gov |
| Enzyme Systems | Cytochrome P-450 enzyme system and epoxide hydrolases are involved in the metabolism. nih.gov |
| Toxicity Mechanism | The formation of chloroacetaldehyde is linked to the toxic effects of vinyl chloride. wikipedia.org |
Chloroacetaldehyde is a critical metabolite in the degradation pathway of 1,2-dichloroethane, a precursor to vinyl chloride. wikipedia.org The metabolism of vinyl chloride proceeds through the formation of chloroethylene oxide, which then isomerizes to chloroacetaldehyde. wikipedia.org This isomerization is a key step in the bioactivation of vinyl chloride, and understanding this process is crucial for assessing its carcinogenic potential. nih.gov The use of this compound in studies provides a stable source to generate chloroacetaldehyde in situ for investigating these metabolic transformations. wikipedia.org
V. Analytical Methodologies for Research on Chloroacetaldehyde Dimethyl Acetal
Advanced Analytical Techniques for Quality Control and Purity Assessment
Quality control and purity assessment are paramount in the chemical industry to ensure that chloroacetaldehyde (B151913) dimethyl acetal (B89532) meets the stringent requirements for its use as a reactant in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comwikipedia.org Advanced analytical techniques are indispensable for identifying and quantifying impurities that may affect the reactivity and safety of the final products.
Gas chromatography (GC) is a cornerstone technique for assessing the purity of chloroacetaldehyde dimethyl acetal. psu.edusigmaaldrich.com Due to its volatile nature, this compound is well-suited for GC analysis, which separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. Commercial suppliers of this compound routinely use GC to certify the purity of their products, with typical assays reporting purities of 97% to over 99%. sigmaaldrich.comthermofisher.com
A significant challenge in the production of this compound via the vinyl acetate (B1210297) method is the presence of methyl chloroacetate (B1199739) as an impurity. libretexts.org The boiling points of this compound (127.5°C) and methyl chloroacetate (129.5°C) are very close, making their separation by simple distillation difficult. libretexts.org A patented method describes a process to enhance the purity by reacting the methyl chloroacetate impurity with triphenylphosphine (B44618) to form a non-volatile quaternary phosphonium (B103445) salt. Subsequent vacuum distillation of the mixture allows for the separation of the pure this compound, achieving a gas phase purity of 99.6%. libretexts.org
Typical Gas Chromatography Parameters for Purity Analysis:
| Parameter | Value |
| Column | Dimethyl silicon column or similar |
| Temperature Range | 50°C to 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents a general set of parameters; specific conditions may vary depending on the instrument and the exact nature of the impurities being analyzed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. chemicalbook.comspectrabase.com Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the nuclei. chemicalbook.comchemicalbook.com
In the ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The two methoxy (B1213986) groups (–OCH₃) would produce a singlet, integrating to six protons. The two protons of the chloromethyl group (–CH₂Cl) would appear as a doublet, and the single proton of the acetal group (–CH) would be observed as a triplet due to coupling with the adjacent –CH₂Cl protons.
The ¹³C NMR spectrum provides complementary information, showing three distinct signals corresponding to the three unique carbon environments in the molecule: the carbon of the methoxy groups, the carbon of the chloromethyl group, and the acetal carbon. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (oxygen and chlorine). libretexts.orgoregonstate.edu
Predicted NMR Data for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.4 | Singlet | 2 x -OCH₃ |
| ~3.6 | Doublet | -CH₂Cl | |
| ~4.6 | Triplet | -CH(OR)₂ | |
| ¹³C | ~54 | Quartet | -OCH₃ |
| ~45 | Triplet | -CH₂Cl | |
| ~102 | Doublet | -CH(OR)₂ |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and the specific NMR instrument used.
Trace Analysis and Detection in Complex Matrices
The detection of this compound at trace levels in complex matrices such as environmental samples (water, soil) or food products is critical, particularly as it can hydrolyze under acidic conditions to form chloroacetaldehyde, a compound with known toxicity. wikipedia.org While direct methods for the trace analysis of the acetal are not extensively documented, techniques used for other volatile organic compounds (VOCs) are highly applicable.
Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a particularly suitable method for analyzing volatile compounds like this compound in solid or liquid samples. chemicalbook.comchemicalbook.com In this technique, the sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace). A sample of this gas is then injected into the GC-MS for separation and detection. This method minimizes matrix effects and is highly sensitive, capable of detecting compounds at parts-per-trillion (ppt) levels in some applications. masterorganicchemistry.com For enhanced sensitivity, especially in water samples, headspace-trap GC-MS can be employed, where the analytes in the headspace are concentrated on a sorbent trap before being introduced into the GC. masterorganicchemistry.com
In cases where the volatility is insufficient or to improve chromatographic properties and detection sensitivity, derivatization may be employed. chemicalbook.comnih.gov Although not commonly reported for this compound itself, general derivatization techniques for aldehydes and acetals could potentially be adapted.
Spectroscopic Characterization (e.g., IR, MS, HRMS, UV/Vis)
Spectroscopic techniques are vital for the comprehensive characterization of this compound, providing information on its functional groups, molecular weight, and elemental composition.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-O (ether) linkages, C-Cl bonds, and C-H bonds. thermofisher.com The absence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) confirms the presence of the acetal rather than the aldehyde.
Mass Spectrometry (MS): Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak for this compound (m/z 124 for the ³⁵Cl isotope and 126 for the ³⁷Cl isotope) may be weak or absent due to the instability of acetals under EI conditions. psu.edudtic.mil The fragmentation pattern is often dominated by α-cleavage, leading to the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. libretexts.orgmiamioh.edu The presence of chlorine would be indicated by the characteristic isotopic pattern of the fragment ions containing chlorine.
High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. nih.govnih.govnih.gov For this compound (C₄H₉ClO₂), HRMS would be able to confirm this elemental composition with a high degree of certainty, distinguishing it from other compounds with the same nominal mass. nih.gov
UV/Visible (UV/Vis) Spectroscopy: UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is dependent on the presence of chromophores (light-absorbing groups). This compound is a saturated compound lacking conjugated π-systems or strong chromophores. nih.govmasterorganicchemistry.comlibretexts.org Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Any observed absorbance would likely be due to impurities containing chromophoric groups. masterorganicchemistry.com
Vi. Computational and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are used to predict the three-dimensional structure, conformational preferences, and physicochemical properties of chloroacetaldehyde (B151913) dimethyl acetal (B89532). While dedicated, in-depth computational studies specifically on chloroacetaldehyde dimethyl acetal are not extensively available in the literature, its structure can be analyzed based on principles derived from studies of similar molecules, such as 1,2-dimethoxyethane (B42094) and other halo-ethers.
Computational methods like ab initio molecular orbital calculations and density functional theory (DFT) can be employed to determine the geometries of stable conformers and the energy barriers between them. For related molecules like 1,2-dimethoxyethane, studies have shown a preference for gauche conformations around the O-C-C-O bond due to a stabilizing stereoelectronic effect, often referred to as the "gauche effect." A similar effect could be expected in this compound, influencing the orientation of the methoxy (B1213986) groups relative to each other.
The table below presents a hypothetical set of calculated geometric parameters for a stable conformer of this compound, based on typical values for similar organic molecules. These parameters could be obtained through computational optimization of the molecule's geometry.
Table 1: Predicted Geometric Parameters for this compound This table is illustrative and based on typical values from computational chemistry.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.78 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Length | C-O | ~1.42 Å |
| Bond Angle | Cl-C-C | ~110° |
| Bond Angle | C-C-O | ~109° |
| Bond Angle | O-C-O | ~112° |
| Dihedral Angle | Cl-C-C-O | Variable (e.g., ~60° for gauche, ~180° for anti) |
Molecular dynamics (MD) simulations could further be used to study the behavior of this compound in different environments, such as in aqueous solution or in a non-polar solvent. These simulations would track the movement of atoms over time, providing information on conformational flexibility and interactions with solvent molecules.
Reaction Pathway Prediction and Mechanism Elucidation
A key reaction of this compound is its acid-catalyzed hydrolysis to produce chloroacetaldehyde and two equivalents of methanol (B129727). wikipedia.org This reaction is significant as it releases the highly reactive and electrophilic chloroacetaldehyde. wikipedia.org While specific computational studies on this reaction are not prominent, the mechanism is well-understood for acetals in general and can be investigated in detail using computational methods. chemistrysteps.commasterorganicchemistry.com
The predicted mechanism for the acid-catalyzed hydrolysis of this compound involves the following steps:
Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com
Loss of Methanol: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion intermediate. masterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com
Deprotonation: A proton is transferred from the newly added water moiety to a base (like another water molecule), forming a hemiacetal.
Protonation of the Second Methoxy Group: The remaining methoxy group is protonated.
Elimination of the Second Methanol Molecule: This leads to the formation of a protonated aldehyde.
Final Deprotonation: The protonated aldehyde is deprotonated to yield the final product, chloroacetaldehyde. masterorganicchemistry.com
Table 2: Hypothetical Stages in the Computational Study of Acetal Hydrolysis This table outlines the typical computational approach to studying the reaction mechanism.
| Reaction Stage | Computational Objective | Typical Method |
|---|---|---|
| Reactants and Products | Optimize geometries and calculate energies. | Density Functional Theory (DFT) |
| Transition States | Locate the saddle point on the potential energy surface for each step and calculate its energy. | Transition State Search Algorithms (e.g., QST2/QST3) |
| Intermediates (e.g., Oxocarbenium ion) | Optimize geometry and confirm stability. | DFT with frequency analysis |
| Reaction Pathway | Connect reactants, transition states, and products to confirm the mechanism. | Intrinsic Reaction Coordinate (IRC) calculations |
| Solvent Effects | Incorporate the influence of the solvent (e.g., water) on the reaction energetics. | Continuum Solvation Models (e.g., PCM) or explicit solvent molecules |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. wikipedia.org For this compound, SAR studies would likely focus on its role as a precursor to the toxic agent chloroacetaldehyde. The "activity" in this context could be defined as the rate of hydrolysis to form the aldehyde or the ultimate toxicity/mutagenicity resulting from the aldehyde's reactivity.
While no specific SAR studies on this compound were found, the principles of Quantitative Structure-Activity Relationship (QSAR) modeling, which have been applied to related compounds like haloacetic acids and haloacetonitriles, can be discussed. nih.govnih.gov QSAR models use mathematical equations to relate molecular descriptors (numerical representations of chemical structure) to a specific activity. drugdesign.orgmdpi.com
For a series of related acetals, a QSAR study could be designed to predict their rate of hydrolysis or their potential toxicity. The following steps would be involved:
Data Set Assembly: A series of analogous acetals would be synthesized, varying substituents to modulate steric and electronic properties.
Activity Measurement: The rate of hydrolysis under acidic conditions would be experimentally measured for each compound in the series.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule using computational software. These could include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to reactivity).
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).
Topological Descriptors: Indices that describe molecular connectivity and branching.
Quantum Chemical Descriptors: Calculated properties like electrophilicity index.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model correlating a subset of the calculated descriptors with the measured activity. wikipedia.org
The resulting QSAR model would take the form of an equation, such as: Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...
Such a model could then be used to predict the activity of new, unsynthesized acetal derivatives, guiding the design of compounds with desired stability or reactivity profiles.
Vii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Historically, the synthesis of chloroacetaldehyde (B151913) dimethyl acetal (B89532) has been approached through various methods, but modern research focuses on overcoming the limitations of older procedures, such as poor yields and cumbersome work-ups. A significant area of development involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of excess methanol (B129727). google.comgoogle.com Innovations in this process aim to improve yield and simplify purification. One improved method involves reacting vinyl acetate and chlorine in stoichiometric amounts at temperatures below 20°C. After the reaction, low-boiling fractions are distilled off, which removes a significant portion of the hydrogen chloride byproduct. google.com This minimizes the acid-catalyzed degradation of the desired acetal product. google.com The remaining mixture is then neutralized using solid carbonates or oxides of alkaline earth metals, like calcium or magnesium, before final purification by fractional distillation, achieving yields greater than 90%. google.comgoogle.com
Further refinements to this vinyl acetate method target the removal of impurities that are difficult to separate by distillation due to close boiling points. For instance, methyl chloroacetate (B1199739) is a common impurity. patsnap.com A patented method addresses this by treating the crude product with triphenylphosphine (B44618). The triphenylphosphine selectively reacts with the methyl chloroacetate impurity via a nucleophilic substitution to form a non-volatile quaternary phosphonium (B103445) salt, which can be easily removed by filtration, significantly enhancing the purity of the final chloroacetaldehyde dimethyl acetal product. patsnap.com Other patented "green" methods also focus on using vinyl acetate as a starting material to create more environmentally friendly and efficient processes. google.comgoogle.com
A patented preparation method discloses using vinyl acetate, anhydrous methanol, and chlorine as raw materials, employing a step-by-step feeding and one-pot boiling method. patsnap.com This approach, which also includes a polymerization inhibition-inducing agent, is designed to maximize the participation of reactants to form the target product while reducing side reactions. patsnap.com The result is a product with high yield and purity, achieved through a process with controllable conditions and simple separation, making it suitable for industrial-scale operation. patsnap.com
Exploration of New Catalytic Systems for Transformations
This compound serves as a crucial building block for synthesizing a variety of more complex molecules, particularly heterocyclic compounds. wacker.com The transformation of this intermediate into high-value products is an area ripe for the application of modern catalytic systems. While specific new catalysts for this compound transformations are a niche research area, broader trends in catalysis are highly relevant. The evolution of high-throughput experimentation (HTE) has revolutionized the discovery and optimization of catalytic processes. youtube.com
Techniques in HTE allow for the rapid screening of numerous catalysts, ligands, and reaction conditions in parallel, dramatically accelerating the identification of optimal systems for challenging chemical transformations. youtube.com For instance, the development of pre-catalysts by research groups has facilitated the use of HTE in optimizing palladium- and copper-catalyzed cross-coupling reactions. youtube.com These types of reactions could be applied to derivatives of this compound to create novel molecular scaffolds. Similarly, asymmetric hydrogenation, a challenging but vital reaction in pharmaceutical synthesis, has been significantly advanced through HTE, enabling the discovery of highly selective catalysts. youtube.com The application of such advanced catalytic screening methods could unlock new, more efficient, and selective transformations starting from this compound.
Expansion of Applications in Diverse Chemical and Biological Fields
This compound is a valuable intermediate primarily because the acetal group acts as a stable protecting group for the otherwise reactive aldehyde function. valeshvarbiotech.com This stability allows for its use in a wide array of syntheses across the pharmaceutical, agrochemical, and specialty chemical industries. anshulchemicals.com Its role as a precursor is critical in the production of numerous active pharmaceutical ingredients (APIs) and other commercially important compounds. wacker.comanshulchemicals.com
The versatility of this compound is evident in the range of products derived from it. It is a key starting material for various heterocyclic compounds, including imidazoles, pyrazoles, thiazoles, and furans, which are common core structures in many bioactive molecules. wacker.comanshulchemicals.com
Interactive Table: Selected Applications of this compound
| Field | Specific Application / Product Synthesized | Reference |
| Pharmaceuticals | Building block for Sulfamethoxydiazine | wacker.com |
| Building block for Methimazole and Carbimazole | wacker.com | |
| Intermediate for cardiovascular and anti-inflammatory drugs | anshulchemicals.com | |
| Intermediate for the antiretroviral drug Dolutegravir Sodium | valeshvarbiotech.com | |
| Building block for the antimalarial Mepacrine | wacker.com | |
| Building block for the antibiotics Trimethoprim and Brodimoprim | wacker.com | |
| Agrochemicals | Intermediate for herbicides and fungicides | anshulchemicals.com |
| Building block for the herbicide Buthidazole | wacker.com | |
| Specialty Chemicals | Used in the preparation of dyes and perfumes | anshulchemicals.com |
| Starting material for aroma chemicals and flavors (terpene acetals) | wacker.com | |
| Used to introduce O-(2,2-dimethoxyethyl) groups into polymers like amylose (B160209) and dextran | sigmaaldrich.com | |
| Chemical Synthesis | Reactant for synthesizing ketene (B1206846) dimethyl acetal | sigmaaldrich.com |
Integration with Flow Chemistry and High-Throughput Experimentation
The future of chemical manufacturing is increasingly tied to the adoption of continuous processing (flow chemistry) and high-throughput experimentation (HTE). These technologies offer significant advantages in terms of safety, efficiency, scalability, and speed of development. youtube.comrsc.org For the production and subsequent transformation of this compound, these tools present a significant opportunity for process optimization.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or exothermic reactions compared to traditional batch processing. youtube.com For example, reactions that require very low temperatures (e.g., -78°C) in batch can often be run at much more moderate temperatures (e.g., -5°C) in flow, saving energy and time because of the superior heat and mass transfer. youtube.com
When combined, HTE and flow chemistry create a powerful platform for accelerating the discovery-to-production pipeline. rsc.org HTE can be used to rapidly screen a vast array of reaction conditions, and the optimal parameters identified can then be translated directly to a continuous flow process for scale-up. youtube.comrsc.org This synergy shortens the development cycle for new molecules and processes, which is particularly valuable in the fast-paced pharmaceutical industry where this compound is a key intermediate. youtube.compharmacompass.com
Addressing Environmental Regulations and Sustainable Manufacturing
Modern chemical production is governed by increasingly stringent environmental regulations and a growing demand for sustainable, "green" manufacturing processes. For commodity intermediates like this compound, this means developing synthetic routes that minimize waste, avoid toxic reagents, and are energy-efficient. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe is an example of the comprehensive frameworks governing chemical substances. wacker.com
Research into the synthesis of this compound has explicitly targeted these green chemistry goals. Patents for "green" production methods often focus on using less toxic starting materials, such as vinyl acetate, and designing processes that improve atom economy and reduce the need for extensive purification steps that consume large amounts of solvents. google.comgoogle.com The development of a process that avoids the addition of water and water-immiscible organic solvents during work-up is a significant step towards a more sustainable manufacturing protocol. google.com By focusing on high-yield reactions and designing methods to easily remove byproducts, chemists are creating more economically and environmentally viable pathways for the industrial production of this important chemical. google.compatsnap.com
Q & A
Q. What are the standard synthetic routes for producing chloroacetaldehyde dimethyl acetal, and how are reaction conditions optimized?
this compound is typically synthesized via acetal formation by reacting chloroacetaldehyde with methanol under acid catalysis. Key parameters include temperature control (e.g., maintaining 25–40°C to avoid side reactions) and stoichiometric ratios (excess methanol drives the equilibrium toward acetal formation). Purification often involves fractional distillation, with boiling points around 128–130°C, and purity verification via GC or NMR .
Q. How can researchers ensure the purity of this compound for experimental reproducibility?
Purity is assessed using gas chromatography (GC) with flame ionization detection or mass spectrometry (MS). Suppliers often provide certificates of analysis (COA) with purity ≥95% (GC). For lab-synthesized batches, redistillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal degradation. Residual solvents (methanol, HCl) should be quantified via Karl Fischer titration or ion chromatography .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR shows characteristic peaks for the acetal methoxy groups (δ 3.2–3.4 ppm) and the chloroethyl backbone (δ 4.5–4.7 ppm for the CHCl group).
- IR : Strong C-O-C stretches at 1100–1150 cm and C-Cl stretches at 650–750 cm.
- MS : Molecular ion peak at m/z 124.56 (M) with fragments at m/z 89 (loss of OCH) and m/z 63 (CHCl) .
Advanced Research Questions
Q. How does this compound behave under hydrolytic conditions, and what factors influence its stability?
The compound hydrolyzes in aqueous acidic or basic media to regenerate chloroacetaldehyde. Kinetics studies show pseudo-first-order dependence on [H] or [OH]. Stability is pH-dependent:
Q. What analytical challenges arise when detecting trace degradation products of this compound in complex matrices?
Degradation products (e.g., chloroacetaldehyde, dichloroacetone) require sensitive detection due to their volatility and reactivity. Methods include:
Q. What mechanistic insights explain the role of this compound in synthesizing heterocyclic pharmaceuticals like praziquantel?
The acetal acts as a masked aldehyde, enabling controlled release of chloroacetaldehyde during nucleophilic substitution or cyclocondensation reactions. For example, in praziquantel synthesis, it facilitates the formation of a pyrazine ring via reaction with hydrazine derivatives. DFT studies suggest the chloro group enhances electrophilicity at the β-carbon, accelerating ring closure .
Q. How do structural modifications of this compound impact its reactivity in organometallic catalysis?
Substituting methoxy groups with bulkier alkoxy groups (e.g., tert-butoxy) reduces steric hindrance, improving coordination with transition metals like Pd or Ru. Computational modeling (e.g., molecular docking) predicts enhanced catalytic activity in cross-coupling reactions when the chloroethyl moiety participates in oxidative addition steps. Experimental validation shows 20–30% yield improvements in Suzuki-Miyaura reactions .
Safety and Regulatory Considerations
Q. What safety protocols are critical when handling this compound in high-throughput experiments?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and full-face respirators with ABEK cartridges for vapor protection.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Disposal : Incineration at >1000°C with scrubbers to prevent HCl emissions .
Q. What regulatory guidelines govern the use of this compound in preclinical studies?
Compliance with OSHA (29 CFR 1910.1200), REACH (EC 1907/2006), and IARC guidelines is mandatory. The compound is not classified as carcinogenic but requires hazard communication (GHS labels: H226, H302, H315). Environmental monitoring for chloroacetaldehyde (EPA Method 8315A) is advised in wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
